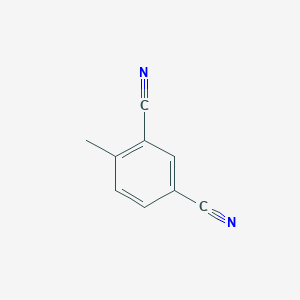

4-Methylisophthalonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSRDTCYJMRAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435220 | |

| Record name | 4-Methylisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-88-0 | |

| Record name | 4-Methylisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Spectral Landscape of 4-Methylisophthalonitrile: An In-depth NMR Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-methylisophthalonitrile, a key intermediate in the synthesis of high-performance polymers and specialty chemicals. Tailored for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed exploration of the ¹H and ¹³C NMR spectra, underpinned by theoretical principles and practical experimental considerations. Our goal is to furnish a robust framework for the structural elucidation and quality assessment of this important chemical compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₆N₂, serves as a crucial building block in various fields of chemical synthesis.[1] Its rigid aromatic structure, substituted with a methyl group and two nitrile functionalities, imparts unique properties to the resulting materials. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity and performance of downstream products. Among the arsenal of analytical techniques, NMR spectroscopy stands out for its ability to provide detailed information about molecular structure, connectivity, and chemical environment. This guide will delve into the intricacies of both ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for researchers working with this and related compounds.

Molecular Structure and NMR-Relevant Environments

To comprehend the NMR spectra of this compound, it is essential to first examine its molecular structure and identify the distinct proton and carbon environments.

Figure 1. Molecular structure of this compound with atom numbering for NMR analysis.

The molecule possesses a plane of symmetry that influences the number of unique signals in its NMR spectra. There are three distinct aromatic proton environments (H-2, H-5, and H-6) and one methyl proton environment (H-7). For the carbon skeleton, there are nine unique carbon atoms, including the methyl carbon, the two nitrile carbons, and the six aromatic carbons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons. The electron-withdrawing nature of the two nitrile groups significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-7 (CH₃) | ~2.5 | Singlet |

| H-6 | ~7.5 | Doublet |

| H-5 | ~7.6 | Doublet |

| H-2 | ~7.8 | Singlet |

-

Methyl Protons (H-7): The three protons of the methyl group are chemically equivalent and appear as a sharp singlet at approximately 2.5 ppm. This chemical shift is characteristic of a methyl group attached to an aromatic ring.

-

Aromatic Protons (H-2, H-5, H-6): The aromatic protons resonate in the downfield region between 7.5 and 7.8 ppm. The proton at the C-2 position is the most deshielded due to the anisotropic effects of the two adjacent nitrile groups and appears as a singlet. The protons at C-5 and C-6 are coupled to each other, resulting in a pair of doublets. The specific assignment of H-5 and H-6 can be confirmed through two-dimensional NMR experiments such as COSY and NOESY.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. The chemical shifts are influenced by the hybridization of the carbon atoms and the electron-donating or -withdrawing nature of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-7 (CH₃) | ~20 |

| C-8, C-9 (CN) | ~117, ~118 |

| C-3 | ~114 |

| C-6 | ~132 |

| C-1 | ~133 |

| C-5 | ~135 |

| C-2 | ~138 |

| C-4 | ~145 |

-

Methyl Carbon (C-7): The methyl carbon appears at the highest field (lowest ppm value), around 20 ppm, which is typical for sp³-hybridized carbons in this environment.

-

Nitrile Carbons (C-8, C-9): The two nitrile carbons are in slightly different chemical environments and are expected to have distinct signals in the range of 117-118 ppm.

-

Aromatic Carbons: The six aromatic carbons resonate in the range of 114-145 ppm. The carbon atoms directly attached to the electron-withdrawing nitrile groups (C-3 and C-5) and the carbon bearing the methyl group (C-4) are significantly influenced. The quaternary carbons (C-1, C-3, and C-4) will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum. Unambiguous assignment of each aromatic carbon signal requires advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:

5.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.[2]

-

Gently swirl or sonicate the vial to ensure complete dissolution of the solid.

-

Transfer the solution into a standard 5 mm NMR tube.

-

If an internal standard is desired, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

5.2. NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the available spectrometer.

Figure 2. General experimental workflow for NMR data acquisition.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single-pulse experiment with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 128 or more).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a relaxation delay of 2-5 seconds.

-

Conclusion and Future Perspectives

This guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, supported by predicted data and a standardized experimental protocol. The interpretation of these spectra is fundamental for the structural verification and purity assessment of this compound. For more complex analytical challenges, such as the identification of impurities or the study of reaction kinetics, advanced two-dimensional NMR techniques would be invaluable. The principles and methodologies outlined herein serve as a robust foundation for researchers and scientists engaged in the synthesis and application of this compound and related aromatic nitriles.

References

- NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Guan, Y., et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. [Link]

Sources

4-Methylisophthalonitrile FTIR interpretation

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 4-Methylisophthalonitrile

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive interpretation of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the correlation between the molecular structure of this compound and its vibrational spectrum. We will dissect the characteristic absorption bands of the nitrile, aromatic, and methyl functional groups, offering a foundational understanding grounded in established spectroscopic principles. This guide also outlines a standard operating procedure for acquiring a high-quality FTIR spectrum for solid samples, ensuring data integrity and reproducibility.

Introduction: The Vibrational Signature of a Molecule

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. Covalent bonds are not static; they behave like springs, capable of stretching, bending, and other deformations. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to these vibrational transitions. The resulting FTIR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and providing insights into its structural arrangement.

For a molecule like this compound, with its distinct nitrile, aromatic, and methyl moieties, FTIR spectroscopy offers a rapid and non-destructive method for identification and characterization. The position, intensity, and shape of the absorption bands in its spectrum are directly linked to the molecule's electronic and steric properties.

Molecular Structure and Vibrational Modes of this compound

To interpret the FTIR spectrum, it is crucial to first understand the molecular structure of this compound. The molecule consists of a benzene ring substituted with two nitrile (-C≡N) groups at positions 1 and 3, and a methyl (-CH₃) group at position 4.

Caption: Molecular structure of this compound.

The primary vibrational modes that give rise to distinct peaks in the FTIR spectrum can be categorized by the functional groups present.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound can be divided into several key regions, each corresponding to the vibrations of its constituent functional groups.

The Nitrile (-C≡N) Stretching Region (2200-2260 cm⁻¹)

The most characteristic and easily identifiable feature in the spectrum of this compound is the absorption due to the carbon-nitrogen triple bond stretch.

-

Frequency: Aromatic nitriles typically exhibit a strong, sharp absorption band in the range of 2220-2240 cm⁻¹.[1][2] This is at a slightly lower frequency compared to saturated nitriles (2240-2260 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C≡N bond.[1]

-

Intensity and Shape: The C≡N stretching vibration results in a significant change in the bond dipole moment, leading to a strong and sharp absorption band.[1] The presence of two nitrile groups in this compound may lead to a single, more intense peak or potentially two closely spaced peaks due to symmetric and asymmetric stretching modes, although these are often unresolved.

-

Substituent Effects: The electronic nature of other substituents on the aromatic ring can influence the exact frequency of the nitrile stretch.[2][3]

The Aromatic Ring Region

The vibrations of the benzene ring provide a wealth of information in the mid- to low-frequency regions of the spectrum.

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): The stretching vibrations of the C-H bonds on the aromatic ring typically appear as multiple weak to medium sharp bands just above 3000 cm⁻¹.[4][5] This is a key diagnostic feature to distinguish aromatic C-H from aliphatic C-H stretches.[6]

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of sharp, medium-intensity bands.[4] Typically, two or more bands are observed in this region, often near 1600 cm⁻¹ and 1500 cm⁻¹.[4][6]

-

C-H Bending (Out-of-Plane) (690-900 cm⁻¹): The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring. These strong absorptions in the fingerprint region can help confirm the arrangement of substituents.

The Methyl (-CH₃) Group Region

The methyl group attached to the aromatic ring also has characteristic vibrational modes.

-

Aliphatic C-H Stretching (2850-3000 cm⁻¹): The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group appear as sharp bands just below 3000 cm⁻¹.[6][7] These are typically of medium to strong intensity.

-

C-H Bending (1375 cm⁻¹ and 1450 cm⁻¹): The methyl group exhibits characteristic bending vibrations. The symmetric bend (umbrella mode) is found near 1375 cm⁻¹, while the asymmetric bend appears around 1450 cm⁻¹.[7] The latter may sometimes overlap with the aromatic C=C stretching bands.

Summary of Key Vibrational Frequencies

The following table summarizes the expected key absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak, Sharp |

| 3000-2850 | Methyl C-H Stretch | Medium, Sharp |

| 2240-2220 | Nitrile (-C≡N) Stretch | Strong, Sharp |

| 1600-1475 | Aromatic C=C Stretch | Medium to Weak, Sharp |

| ~1450 | Methyl C-H Asymmetric Bend | Medium, Sharp |

| ~1375 | Methyl C-H Symmetric Bend | Medium, Sharp |

| 900-690 | Aromatic C-H Out-of-Plane Bend | Strong, Sharp |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of a reliable and interpretable FTIR spectrum of solid this compound, the following protocol using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is often preferred for its minimal sample preparation and high reproducibility.

Caption: Workflow for FTIR data acquisition using ATR.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, using a lint-free wipe. This removes any residual contaminants from previous analyses.

-

-

Background Spectrum Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (including the crystal) will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Pressure Application:

-

Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.

-

-

Data Acquisition:

-

Set the desired scan parameters. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[2]

-

Initiate the sample scan.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Perform a baseline correction if necessary to obtain a flat baseline.

-

Use peak-picking tools to identify the precise wavenumbers of the absorption maxima.

-

Conclusion

The FTIR spectrum of this compound is rich with information, providing a clear vibrational fingerprint of its constituent functional groups. The strong, sharp nitrile absorption in the 2220-2240 cm⁻¹ region is its most prominent feature. This, combined with the characteristic bands of the aromatic ring and the methyl group, allows for unambiguous identification. By following a rigorous experimental protocol, researchers can obtain high-quality spectra that are essential for molecular characterization, reaction monitoring, and quality control in various scientific and industrial applications.

References

- Scribd. 05 Notes On Nitriles IR Spectra.

- Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023).

- Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.

- Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. (2019).

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024).

- Su, Y., et al. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC - NIH. (2013).

- OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. (2023).

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- Misra, N., et al. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica. (2009).

- Lee, K., et al. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. ResearchGate. (2020).

- NIST. Benzonitrile, 4-methyl-. NIST WebBook.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- University of California, Los Angeles. Infrared Spectroscopy Handout.

Sources

A Technical Guide to the Determination of 4-Methylisophthalonitrile Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylisophthalonitrile is a chemical intermediate with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility characteristics is paramount for its effective use in synthesis, formulation, and biological studies. This guide provides a comprehensive framework for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a robust experimental protocol based on the widely accepted shake-flask method. Furthermore, it delves into the theoretical underpinnings of solubility for organic compounds and discusses the critical factors that influence this fundamental property.

Introduction to this compound and the Imperative of Solubility Data

This compound, with the chemical formula C₉H₆N₂ and CAS number 1943-88-0, is an aromatic dinitrile.[1] Its molecular structure, featuring a methyl group and two nitrile moieties on a benzene ring, suggests a compound with moderate polarity. In the realm of drug discovery and development, solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[2] Poor aqueous solubility, for instance, can be a major hurdle in the development of orally administered drugs.[2] Therefore, the accurate determination of a compound's solubility in various solvents is a foundational step in its preclinical assessment.

Theoretical Framework: Factors Governing the Solubility of Organic Compounds

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[3][4] The interplay of solute-solute, solvent-solvent, and solute-solvent interactions dictates the extent to which a solute will dissolve in a given solvent.

Key factors influencing solubility include:

-

Polarity : The polarity of both the solute and the solvent is the most significant factor. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes.[3][4][5] The presence of polar functional groups, such as the nitrile groups in this compound, can increase solubility in polar solvents.

-

Temperature : For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and adding heat favors the dissolution. However, the effect of temperature on the solubility of gases in liquids is typically the opposite.[6]

-

Pressure : Pressure has a significant impact on the solubility of gases in liquids but generally has a negligible effect on the solubility of solids and liquids.[6]

-

Molecular Size : Larger molecules can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility.[6]

-

Crystal Lattice Energy : For solid solutes, the energy holding the molecules together in the crystal lattice must be overcome by the energy of solvation. A higher lattice energy can result in lower solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Experimental Protocol

-

Preparation of the Test System : Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration : Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and monitored throughout the experiment.[8]

-

Phase Separation : Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification : Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

Data Analysis : Calculate the solubility of this compound in the chosen solvent at the specified temperature. The results are typically expressed in units such as mg/mL, g/L, or molarity (mol/L).

Visualization of the Experimental Workflow

Sources

- 1. 4-METHYL-ISOPHTHALONITRILE | 1943-88-0 [chemicalbook.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. m.youtube.com [m.youtube.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

A Guide to the Crystal Structure of 4-Methylisophthalonitrile: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For professionals in drug development and materials science, an intimate understanding of crystal structure can unlock insights into a compound's stability, solubility, and intermolecular interactions. This guide provides a comprehensive technical overview of the crystal structure analysis of 4-Methylisophthalonitrile, a molecule of interest due to the versatile nature of the nitrile functional group in medicinal chemistry and materials science. We will journey from the foundational principles of crystal growth to the intricate details of its solid-state architecture, offering both theoretical understanding and practical methodological insights.

The Significance of this compound and the Nitrile Pharmacophore

This compound (C₉H₆N₂) is an aromatic dinitrile, a class of compounds recognized for its utility as building blocks in the synthesis of more complex molecules, including phthalocyanines and other functional materials.[1] In the realm of drug discovery, the nitrile group is a prevalent pharmacophore, valued for its ability to act as a hydrogen bond acceptor and to form key polar interactions with biological targets.[2] Understanding the solid-state conformation and packing of this compound provides a model for the non-covalent interactions that govern the behavior of more complex nitrile-containing active pharmaceutical ingredients (APIs). A thorough crystallographic analysis reveals the preferred molecular geometry and the landscape of intermolecular forces, which are critical for predicting and controlling the properties of crystalline materials.[2]

Experimental Determination of the Crystal Structure: A Self-Validating Workflow

The elucidation of a crystal structure is a meticulous process that begins with the synthesis of high-purity material and culminates in the refinement of a detailed atomic model. The following sections outline the essential, self-validating steps in this workflow.

Synthesis and Purification

The journey to a crystal structure begins with the synthesis of this compound. While various synthetic routes exist, a common approach involves the nucleophilic aromatic substitution of a suitable precursor. The purity of the synthesized compound is paramount for obtaining high-quality single crystals. Recrystallization is a critical purification step, often from a solvent in which the compound has moderate solubility to ensure the slow growth of well-ordered crystals.[3]

Illustrative Synthesis Protocol:

A generalized approach to the synthesis of aryl nitriles can be adapted for this compound, often starting from the corresponding methyl-substituted phthalic acid or its derivatives. The precise conditions, including catalysts and reaction times, are optimized to maximize yield and purity.

Growing X-ray Quality Single Crystals

The cornerstone of single-crystal X-ray diffraction is a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension). The quality of the crystal directly impacts the resolution and accuracy of the final structure.[4]

Protocol for Slow Evaporation Crystallization:

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., acetone, ethyl acetate).

-

Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.

Protocol for Liquid Diffusion Crystallization:

-

Solvent/Antisolvent System: Dissolve the this compound in a small amount of a "good" solvent in which it is readily soluble.

-

Layering: Carefully layer a "poor" solvent (antisolvent), in which the compound is insoluble but miscible with the good solvent, on top of the solution.

-

Diffusion: Allow the solvents to slowly mix over time. As the antisolvent diffuses into the solution, the solubility of the compound decreases, promoting slow crystallization at the interface.

The following diagram illustrates the generalized workflow for obtaining and analyzing a single crystal.

Caption: Experimental workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5] When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots.[6] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[7]

Data Collection and Processing:

A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.[7] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[7] These images are then processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated to create a reflection file that is used for structure solution and refinement.

Crystal Structure of this compound: A Detailed Analysis

The crystal structure of this compound would be deposited in the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures.[8][9][10] A search of the CSD would be the definitive source for the crystallographic data. For the purpose of this guide, we will discuss the expected features based on the known principles of nitrile crystal packing.

Crystallographic Data Summary

The following table summarizes the kind of crystallographic data that would be obtained for this compound.

| Parameter | Expected Value/Information |

| Chemical Formula | C₉H₆N₂ |

| Formula Weight | 142.16 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume | V (ų) |

| Z (Molecules per unit cell) | To be determined |

| Calculated Density | ρ (g/cm³) |

| Absorption Coefficient | μ (mm⁻¹) |

| R-factor | A measure of the agreement between the calculated and observed structure factors |

Molecular Geometry

The analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the this compound molecule in the solid state. The benzene ring is expected to be planar, with the methyl and two nitrile groups attached. The C≡N bond lengths are anticipated to be in the typical range for nitriles.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For nitriles, dipolar interactions are particularly significant.[11][12] The C≡N bond has a large dipole moment, and the crystal packing of nitriles is often characterized by an antiparallel arrangement of neighboring nitrile groups to minimize electrostatic repulsion.[11][12]

In the case of this compound, we would expect to observe:

-

Dipole-Dipole Interactions: Antiparallel alignment of the nitrile groups from adjacent molecules.

-

π-π Stacking: Interactions between the aromatic rings of neighboring molecules.

-

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the methyl group or the aromatic ring and the nitrogen atoms of the nitrile groups.

The following diagram illustrates the key intermolecular interactions that are likely to be present in the crystal structure of this compound.

Caption: Key intermolecular interactions in nitrile crystal packing.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of this compound has several important implications:

-

Polymorphism Prediction: The knowledge of the stable crystal packing can aid in the prediction and identification of different polymorphic forms of more complex nitrile-containing APIs.

-

Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice influences the solubility and dissolution rate of a compound, which are critical parameters in drug formulation.

-

Rational Design of Co-crystals: By understanding the preferred intermolecular interactions, it is possible to rationally design co-crystals with improved physical properties.

-

Materials Properties: For materials science applications, the crystal packing dictates properties such as thermal stability and optical behavior.

Conclusion

The crystal structure analysis of this compound provides a window into the fundamental principles that govern the solid-state architecture of small organic molecules. Through a rigorous and self-validating experimental workflow, from synthesis and crystallization to single-crystal X-ray diffraction, a wealth of information can be obtained. This knowledge is not merely academic; it has profound practical implications for the rational design of new pharmaceuticals and advanced materials. The insights gained from the study of this model compound contribute to the broader understanding of crystal engineering and its application in addressing real-world scientific challenges.

References

- Desiraju, G. R., & Steiner, T. (2001). The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Gavezzotti, A. (2002). The Crystal Packing of Nitriles, Ketones, Aldehydes, and C(sp2)−F Groups. Crystal Growth & Design, 2(5), 429-438.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

- Dunitz, J. D. (1995). Phase transitions in molecular crystals. Pure and Applied Chemistry, 67(5), 657-664.

- Cambridge Crystallographic Data Centre. (n.d.). About the Cambridge Structural Database (CSD).

- Ladd, M., & Palmer, R. (2003). Structure Determination by X-ray Crystallography. Springer.

- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.

- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.

- Wikipedia. (2024, January 5). X-ray crystallography.

- Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD).

- re3data.org. (2024). Cambridge Structural Database.

- Botnar, E. A., et al. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile.

- Woolfson, M. M. (1997). An Introduction to X-ray Crystallography. Cambridge University Press.

- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.

- Giacovazzo, C. (Ed.). (2002). Fundamentals of Crystallography. Oxford University Press.

- Massa, W. (2004).

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Laskowski, M., et al. (2016). Phthalonitriles and their applications. Journal of Polymer Science Part A: Polymer Chemistry, 54(1), 3-21.

Sources

- 1. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How To [chem.rochester.edu]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 10. Cambridge Structural Database | re3data.org [re3data.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Foreword: The Scientific Imperative for Kinetic Analysis

An In-depth Technical Guide on the Reaction Kinetics of 4-Methylisophthalonitrile

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the question is no longer simply "Can we make this molecule?" but rather "How can we produce it efficiently, safely, and with precise control over its purity?". This compound, a seemingly simple aromatic dinitrile, stands as a pivotal building block for a range of high-value compounds, from pharmacologically active agents to advanced polymers. Its two nitrile groups offer a rich playground for chemical transformations, but this dual reactivity also presents a significant challenge: controlling selectivity and minimizing side-product formation. This is where the discipline of reaction kinetics becomes indispensable. Understanding the rates and mechanisms of its transformations is the key to unlocking its full synthetic potential. This guide is structured not as a rigid encyclopedia, but as a dynamic exploration of the core kinetic principles and experimental methodologies essential for mastering the chemistry of this compound.

Foundational Chemistry of this compound

This compound (CAS 1943-88-0) is an aromatic compound characterized by a benzene ring substituted with a methyl group and two cyano (-C≡N) groups at positions 1 and 3 relative to the methyl group. The electron-withdrawing nature of the two nitrile groups and the electron-donating character of the methyl group create a unique electronic profile that governs its reactivity.

The primary industrial route to aromatic nitriles is the vapor-phase catalytic ammoxidation of the corresponding methyl-substituted aromatics (in this case, m-xylene).[1][2] This process involves the reaction of m-xylene with ammonia and oxygen over a metal oxide catalyst at high temperatures (typically 375-500°C).[1]

Caption: Generalized workflow for the synthesis of this compound via ammoxidation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1943-88-0 |

| Molecular Formula | C₉H₆N₂ |

| Molecular Weight | 142.16 g/mol |

| Appearance | Solid |

| Storage Temperature | Room temperature, sealed in dry conditions |

Core Reactions & Kinetic Imperatives

The nitrile functional group is a versatile precursor to other functionalities, primarily amines and carboxylic acids.[3][4][5] For a dinitrile like this compound, the kinetic challenge lies in achieving selective conversion.

Hydrolysis to Carboxylic Acids

The conversion of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base.[6] The reaction proceeds through an amide intermediate.

-

Acid-Catalyzed Mechanism: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water.[5][6]

-

Base-Catalyzed Mechanism: The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[5][6]

Kinetic Relevance: The two nitrile groups may hydrolyze at different rates. Furthermore, the rate of amide hydrolysis can differ significantly from the rate of nitrile hydrolysis. A kinetic study is essential to determine conditions that can either force the reaction to completion (to the dicarboxylic acid) or potentially favor the formation of the mono-acid, mono-nitrile intermediate, a valuable bifunctional molecule.

Caption: Sequential reaction pathway for the hydrolysis of this compound.

Hydrogenation to Amines

Catalytic hydrogenation is the most common method for reducing nitriles to primary amines.[7] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum-based catalysts.[7]

Kinetic Relevance: This reaction is fraught with selectivity challenges. Incomplete reduction can yield a mono-amine, mono-nitrile. More critically, the intermediate imine can react with the product primary amine to form secondary and tertiary amines, which are often significant impurities.[8][9] Kinetic control—by carefully selecting catalyst, temperature, pressure, and reaction time—is the only way to maximize the yield of the desired primary diamine, 4-methyl-1,3-benzenedimethanamine. Recent advances in electrocatalytic hydrogenation may also offer new routes with enhanced selectivity by preventing the condensation of primary amines into secondary or tertiary amines.[8]

Experimental Design for Kinetic Analysis

A trustworthy kinetic study relies on a robust experimental design and precise analytical methodology. The goal is to acquire concentration vs. time data under well-controlled conditions.

General Experimental Workflow

The following diagram outlines a self-validating workflow applicable to most kinetic studies of this compound. The core principle is the rapid quenching of the reaction at specific time points to "freeze" the composition for accurate analysis.

Caption: A self-validating workflow for conducting a chemical kinetics experiment.

Protocol: Kinetic Study of Acid-Catalyzed Hydrolysis

This protocol describes a method to determine the pseudo-first-order rate constant for the hydrolysis of this compound.

Objective: To measure the rate of disappearance of this compound in an acidic aqueous solution.

Methodology:

-

System Preparation:

-

Prepare a 1.0 M solution of hydrochloric acid (HCl) in a 1:1 dioxane/water solvent system. The dioxane is necessary to ensure the solubility of the aromatic nitrile.

-

Prepare a 0.1 M stock solution of this compound in dioxane.

-

Prepare a quenching solution of 2.0 M sodium bicarbonate (NaHCO₃).

-

Set up a jacketed glass reactor connected to a circulating water bath set to the desired temperature (e.g., 70°C). Equip the reactor with a magnetic stirrer and a port for sampling.

-

-

Reaction Execution:

-

Add the 1.0 M HCl solution to the pre-heated reactor and allow it to thermally equilibrate for 15 minutes.

-

To initiate the reaction (t=0), inject a small, precise volume of the this compound stock solution into the reactor to achieve the desired starting concentration (e.g., 0.01 M). Start a timer immediately.

-

Causality Check: Using a large excess of the acid and water ensures that their concentrations remain effectively constant, allowing the reaction to be treated as pseudo-first-order with respect to the nitrile.[10][11]

-

-

Sampling and Quenching:

-

At predetermined time intervals (e.g., t = 5, 15, 30, 60, 120, 240 minutes), withdraw a 1.0 mL aliquot from the reactor using a syringe.

-

Immediately inject the aliquot into a labeled vial containing 2.0 mL of the NaHCO₃ quenching solution. The base neutralizes the acid catalyst, instantly stopping the hydrolysis.

-

Trustworthiness Principle: Effective quenching is critical for accurate data. Failure to stop the reaction completely will lead to artificially low concentrations of the starting material in later time points.

-

-

Analysis:

-

Analyze each quenched sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.

-

Use a calibrated method to determine the concentration of the remaining this compound in each sample.

-

-

Data Processing:

-

Plot the natural logarithm of the concentration of this compound (ln[A]) versus time.

-

If the plot is linear, the reaction is first-order. The pseudo-first-order rate constant (k') is the negative of the slope of this line.

-

Protocol: Kinetic Study of Catalytic Hydrogenation

This protocol outlines a method for studying the kinetics of nitrile reduction in a high-pressure reactor.

Objective: To measure the rate of consumption of this compound during catalytic hydrogenation.

Methodology:

-

System Preparation:

-

Load a high-pressure autoclave reactor (e.g., a Parr hydrogenator) with a specific amount of 5% Pd/C catalyst (e.g., 5 mol%) and the solvent (e.g., ethanol).

-

Add a precise amount of this compound to the reactor.

-

Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

-

-

Reaction Execution:

-

Heat the reactor to the desired temperature (e.g., 80°C) while stirring.

-

Pressurize the reactor with hydrogen to the target pressure (e.g., 100 psi). The start of pressurization is t=0.

-

Monitor the reaction progress by observing the pressure drop from the hydrogen supply tank, which corresponds to hydrogen consumption.

-

-

Sampling and Analysis:

-

Causality Check: Direct sampling from a high-pressure reactor can be hazardous and complex. An alternative is to run identical reactions for different, predetermined lengths of time. For example, run one reaction for 1 hour, another for 2 hours, etc.

-

At the end of the designated time, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Analyze the filtrate using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the starting material, the desired diamine product, and any intermediates or byproducts.

-

-

Data Processing:

-

Plot the concentration of this compound versus time.

-

Use either the differential method (measuring the initial rate) or the integral method (fitting the data to integrated rate laws) to determine the reaction order and rate constant.

-

Data Interpretation and Application

Kinetic data is only valuable when correctly interpreted and applied.

Table 2: Example Kinetic Data Summary

| Reaction | Temperature (°C) | Rate Constant, k (units) | Determined Reaction Order | Activation Energy, Ea (kJ/mol) |

| Acid Hydrolysis | 70 | Value from experiment | Pseudo-First | \multirow{3}{}{Calculated from Arrhenius Plot} |

| Acid Hydrolysis | 80 | Value from experiment | Pseudo-First | |

| Acid Hydrolysis | 90 | Value from experiment | Pseudo-First | |

| Hydrogenation | 80 | Value from experiment | To be determined | \multirow{3}{}{Calculated from Arrhenius Plot} |

| Hydrogenation | 90 | Value from experiment | To be determined | |

| Hydrogenation | 100 | Value from experiment | To be determined |

Application in Drug Development: The nitrile group is a recognized pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[12] Understanding the kinetics of its transformation is critical. For instance, if this compound is a late-stage intermediate, kinetic data on its hydrogenation allows a process chemist to define a protocol that maximizes the yield of the target primary amine while setting precise limits on the formation of impurities (e.g., secondary amines), which could have different toxicological or pharmacological profiles. This predictive control is the cornerstone of modern process safety and quality by design (QbD).

References

- An In-Depth Technical Guide to 4-Amino-5-methylisophthalonitrile for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- Balahura, R. J., Cock, P., & Purcell, W. L. (1974). Kinetics studies of the hydrolysis of coordinated nitriles. ACS Publications.

- Technical Support Center: Catalyst Selection for Reactions of 4-Amino-5-methylisophthalonitrile. (n.d.). Benchchem.

- Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. (n.d.). Chem Catalysis.

- US3959337A - Ammoxidation process. (n.d.). Google Patents.

- Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson.

- Preparation of terephthalonitrile by p-xylene ammoxidation. (n.d.). ResearchGate.

- Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep.

- Chemistry of Nitriles. (2025). LibreTexts.

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.

- o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/g-Al2O3 Oxide Catalyst. (2015). Scirp.org.

- This compound. (n.d.). Sigma-Aldrich.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- Bagirzade, G., et al. (2015). Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst. Modern Research in Catalysis.

- Bagirzade, G. A., et al. (2015). Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst. ResearchGate.

- Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv.

- Hydrogenation of adiponitrile (AN) over La/MgO. (n.d.). ResearchGate.

- Brauer, S. A., et al. (n.d.). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv.

- Kinetics of hydrolysis of methacrylamide sulfate in the medium of sulfuric acid. (n.d.). Chemical Papers.

Sources

- 1. US3959337A - Ammoxidation process - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methylisophthalonitrile: Starting Materials and Core Methodologies

Introduction: The Significance of 4-Methylisophthalonitrile in Modern Chemistry

This compound, a key aromatic dinitrile, serves as a pivotal intermediate in the synthesis of a wide array of functional materials and specialty chemicals. Its rigid, planar structure, combined with the reactive nitrile groups, makes it a valuable building block for high-performance polymers, advanced agricultural chemicals, and robust organic pigments. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern each transformation. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a comprehensive overview of the available synthetic strategies, complete with detailed experimental protocols and a critical evaluation of their respective advantages and limitations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several distinct routes, each with its own set of considerations regarding starting material availability, cost, scalability, and environmental impact. The three principal strategies that will be discussed in detail are:

-

Vapor-Phase Ammoxidation of m-Xylene: A dominant industrial method that offers a direct and atom-economical route from a readily available hydrocarbon feedstock.

-

The Sandmeyer Reaction: A classic and versatile method for the introduction of nitrile functionalities, starting from the corresponding aromatic amines.

-

From 4-Methylisophthalic Acid and its Derivatives: A pathway that leverages the corresponding dicarboxylic acid, proceeding through a diamide intermediate.

This guide will now delve into the specifics of each of these synthetic routes, providing both the theoretical framework and practical, step-by-step methodologies.

I. The Industrial Powerhouse: Vapor-Phase Ammoxidation of m-Xylene

The vapor-phase ammoxidation of m-xylene is the cornerstone of industrial this compound production. This process involves the catalytic reaction of m-xylene with ammonia and oxygen (typically from the air) at elevated temperatures. The primary allure of this method lies in its directness and the use of inexpensive and abundant starting materials.

Causality Behind Experimental Choices

The success of the ammoxidation process is critically dependent on the catalyst and the precise control of reaction conditions. The catalyst's role is to facilitate the selective oxidation of the methyl groups to nitriles while minimizing the formation of undesirable byproducts such as carbon oxides (CO and CO₂), benzonitrile, and partially oxidized intermediates. Vanadium-based catalysts, often in combination with other metal oxides, have proven to be highly effective. The reaction temperature is a crucial parameter; it must be high enough to achieve a reasonable reaction rate but not so high as to promote excessive combustion of the hydrocarbon feed. The molar ratios of ammonia and oxygen to m-xylene are also carefully controlled to maximize the yield of the desired dinitrile.

Reaction Mechanism

The ammoxidation of m-xylene is a complex, multi-step process that occurs on the surface of the catalyst. While the exact mechanism can vary depending on the specific catalyst used, a generally accepted pathway is as follows:

-

Adsorption and Activation: m-Xylene, ammonia, and oxygen are adsorbed onto the catalyst surface.

-

Oxidative Dehydrogenation: A methyl group of m-xylene undergoes oxidative dehydrogenation to form a surface-bound benzyl-like species.

-

Reaction with Ammonia: This intermediate reacts with adsorbed ammonia to form an imine or an amide-like species.

-

Dehydration and Further Oxidation: Subsequent dehydration and oxidation steps lead to the formation of the first nitrile group, yielding m-tolunitrile as an intermediate.

-

Second Ammoxidation: The remaining methyl group of m-tolunitrile undergoes the same sequence of reactions to form the second nitrile group, yielding this compound.

dot graph AmmoxidationMechanism { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Experimental Protocol: Laboratory-Scale Fixed-Bed Reactor

This protocol describes a laboratory-scale ammoxidation of m-xylene using a fixed-bed reactor.

Materials:

-

m-Xylene (99%+)

-

Ammonia gas (anhydrous)

-

Air (or a mixture of oxygen and nitrogen)

-

Vanadium-based catalyst (e.g., V₂O₅/TiO₂)

-

Quartz wool

-

Inert packing material (e.g., quartz chips)

Equipment:

-

Quartz or stainless steel fixed-bed reactor tube

-

Tube furnace with temperature controller

-

Mass flow controllers for gases

-

Syringe pump for liquid feed

-

Condenser and cold trap system for product collection

-

Gas chromatograph (GC) for analysis of the product stream

Procedure:

-

Catalyst Loading: A known amount of the catalyst is packed into the center of the reactor tube, secured with quartz wool plugs. The remaining volume of the reactor can be filled with inert packing material.

-

System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove any air and moisture.

-

Heating: The reactor is heated to the desired reaction temperature (typically in the range of 350-450 °C) under a continuous flow of inert gas.

-

Reactant Feed: Once the reaction temperature is stable, the flows of ammonia and air are initiated at the desired molar ratios using the mass flow controllers. m-Xylene is then introduced into the system via the syringe pump, where it is vaporized and mixed with the gas stream before entering the reactor.

-

Reaction: The reaction is allowed to proceed for a set period, with the reactor effluent passing through the condenser and cold trap system to collect the products.

-

Product Analysis: The collected liquid and solid products are dissolved in a suitable solvent and analyzed by GC to determine the conversion of m-xylene and the selectivity to this compound and other byproducts.

Quantitative Data Summary:

| Parameter | Typical Range |

| Reaction Temperature | 350 - 450 °C |

| Molar Ratio (NH₃:m-xylene) | 5:1 - 15:1 |

| Molar Ratio (O₂:m-xylene) | 2:1 - 5:1 |

| Space Velocity | 1000 - 5000 h⁻¹ |

| m-Xylene Conversion | 80 - 99% |

| This compound Yield | 70 - 90% |

II. The Classic Approach: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from aryl amines via the formation of a diazonium salt intermediate.[1][2] This route offers a high degree of versatility and is particularly useful for laboratory-scale syntheses where the starting diamine is readily available.

Causality Behind Experimental Choices

The Sandmeyer reaction proceeds in two key steps: diazotization and cyanation. The diazotization step requires a cold, acidic solution to generate the unstable diazonium salt. Low temperatures (typically 0-5 °C) are crucial to prevent the premature decomposition of the diazonium salt. The choice of acid (e.g., hydrochloric or sulfuric acid) is also important. The cyanation step involves the reaction of the diazonium salt with a copper(I) cyanide solution. Copper(I) is essential as a catalyst in this reaction.

Reaction Mechanism

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The mechanism involves the formation of the nitrosonium ion (NO⁺), which is attacked by the nucleophilic amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (-N₂⁺).[3]

-

Cyanation (Sandmeyer Reaction): The diazonium salt is then treated with copper(I) cyanide. The reaction is believed to proceed via a radical mechanism initiated by a single-electron transfer from the copper(I) species to the diazonium ion. This results in the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide ion to form the aryl nitrile, and the copper(I) catalyst is regenerated.[1]

dot graph SandmeyerReaction { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Experimental Protocol: From 3,5-Diaminotoluene

This protocol outlines the synthesis of this compound from 3,5-diaminotoluene.

Materials:

-

3,5-Diaminotoluene

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Copper(I) cyanide

-

Sodium cyanide

-

Sodium carbonate

-

Ice

-

Toluene

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Beakers

-

Buchner funnel and flask

Procedure:

Part A: Diazotization

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-diaminotoluene in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The addition should be controlled to prevent a rapid rise in temperature.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Part B: Cyanation

-

In a separate beaker, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and neutralize it with sodium carbonate.

-

The crude this compound will precipitate as a solid. Collect the solid by filtration, wash it with water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Safety Precautions:

-

Cyanides are highly toxic. All manipulations involving copper(I) cyanide and sodium cyanide must be performed in a well-ventilated fume hood.[4][5] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1][6][7]

-

Diazonium salts can be explosive when dry. Do not isolate the diazonium salt. Use it in solution immediately after its preparation.

III. The Carboxylic Acid Route: From 4-Methylisophthalic Acid

Another viable synthetic route to this compound starts from 4-methylisophthalic acid. This method involves the conversion of the dicarboxylic acid to the corresponding diamide, followed by dehydration to the dinitrile. This pathway is particularly attractive if 4-methylisophthalic acid is a readily available or cost-effective starting material.

Causality Behind Experimental Choices

The conversion of a carboxylic acid to a nitrile is a two-step process. The first step, amidation, typically involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then reacts with ammonia to form the amide. Alternatively, direct amidation can be achieved by heating the carboxylic acid with urea. The second step, dehydration of the amide to the nitrile, requires a strong dehydrating agent. Common reagents for this transformation include phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). The choice of dehydrating agent can influence the reaction conditions and the yield of the final product.

Reaction Mechanism

-

Amidation: The carboxylic acid groups are converted to amide groups. If proceeding through an acid chloride, the mechanism is a nucleophilic acyl substitution.

-

Dehydration: The primary amide is dehydrated to a nitrile. The mechanism with a reagent like POCl₃ involves the activation of the amide oxygen by the phosphorus reagent, making it a good leaving group. Subsequent elimination of a proton and the activated oxygen species leads to the formation of the nitrile triple bond.

dot graph DehydrationMechanism { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Experimental Protocol: Two-Step Synthesis from 4-Methylisophthalic Acid

This protocol details the conversion of 4-methylisophthalic acid to this compound.

Part A: Synthesis of 4-Methylisophthalamide

Materials:

-

4-Methylisophthalic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (aqueous solution, concentrated)

-

Dichloromethane (DCM)

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Beakers

-

Buchner funnel and flask

Procedure:

-

In a round-bottom flask, suspend 4-methylisophthalic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux for 2-3 hours, or until the solid has dissolved and the evolution of gas has ceased.

-

Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the resulting crude 4-methylisophthaloyl chloride in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Stir the mixture for 1-2 hours at room temperature.

-

Collect the precipitated 4-methylisophthalamide by filtration, wash it thoroughly with water, and dry it.

Part B: Dehydration of 4-Methylisophthalamide to this compound

Materials:

-

4-Methylisophthalamide

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Toluene or another inert solvent

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, suspend 4-methylisophthalamide in an inert solvent such as toluene.

-

Slowly add phosphorus oxychloride to the suspension with stirring. An exothermic reaction may occur.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a suitable base, such as sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Safety Precautions:

-

Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle these reagents in a fume hood and wear appropriate protective gear.

-

The dehydration reaction can be exothermic. Add the dehydrating agent slowly and with cooling if necessary.

IV. Comparative Analysis of Synthetic Routes

The choice of the most suitable synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

| Synthetic Route | Starting Material(s) | Key Advantages | Key Disadvantages |

| Ammoxidation | m-Xylene, Ammonia, Air | Highly atom-economical, uses inexpensive and readily available starting materials, suitable for large-scale industrial production. | Requires specialized high-temperature and high-pressure equipment, catalyst can be complex and expensive, may produce a mixture of products requiring separation. |

| Sandmeyer Reaction | 3,5-Diaminotoluene | Versatile and well-established laboratory method, can be adapted to synthesize a wide range of substituted nitriles. | Involves the use of highly toxic cyanides, diazonium salts can be unstable and potentially explosive, may not be suitable for large-scale production due to safety concerns and waste generation. |

| From Carboxylic Acid | 4-Methylisophthalic Acid | Avoids the use of highly toxic cyanides in the final step, starting material may be readily available from other synthetic routes. | A multi-step process with potentially lower overall yield, requires the use of corrosive dehydrating agents. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct chemical pathways. For large-scale industrial production, the vapor-phase ammoxidation of m-xylene remains the most economically viable and environmentally favorable route. For laboratory-scale synthesis and for the preparation of specialty derivatives, the Sandmeyer reaction and the route from 4-methylisophthalic acid offer valuable alternatives. A thorough understanding of the underlying reaction mechanisms and the careful consideration of the starting materials and reaction conditions are paramount for the successful and efficient synthesis of this important chemical intermediate. As the demand for high-performance materials continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of this compound will remain an active area of research.

References

- Ammoxidation process.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Catalytic Ammoxidation of o-Xylene to Phthalonitrile in Vapour Phase.

- Sandmeyer reaction. Wikipedia.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- Cyanides Storage, Handling and General Use Inform

- Information on Cyanide Compounds. Stanford Environmental Health & Safety.

- Diazotis

- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.

- Cyanide. OHSA.

Sources

- 1. ipo.rutgers.edu [ipo.rutgers.edu]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. ohsa.mt [ohsa.mt]

An In-depth Technical Guide to 4-Methylisophthalonitrile for Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 4-methylisophthalonitrile, identified by its CAS number 1943-88-0. It is structured to deliver in-depth insights for researchers, scientists, and professionals in drug development, moving beyond a standard template to offer a narrative that is both scientifically rigorous and practically valuable.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₉H₆N₂ and a molecular weight of 142.16, is an aromatic dinitrile compound of significant interest in both medicinal chemistry and materials science. The presence of two nitrile groups on a methylated benzene ring imparts a unique combination of reactivity, rigidity, and polarity. In the realm of drug discovery, the nitrile moiety is a versatile functional group, often employed to enhance pharmacokinetic profiles, modulate electronic properties, and serve as a synthetic precursor for various nitrogen-containing heterocycles. Its application in polymer science is equally notable, where it can act as a monomer or a key building block for high-performance materials with exceptional thermal and chemical resistance.[1][2] This guide will delve into the synthesis, characterization, and applications of this compound, providing a foundational understanding for its strategic use in advanced scientific endeavors.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented below. It is typically a white to light yellow solid and should be stored in a dry, room-temperature environment.

| Property | Value |

| CAS Number | 1943-88-0 |

| Molecular Formula | C₉H₆N₂ |

| Molecular Weight | 142.16 g/mol |

| Appearance | White to light yellow solid |

| Storage | Sealed in dry, room temperature |

Safety Information: this compound is classified as harmful. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Synthesis of this compound: A Mechanistic Perspective

The industrial synthesis of isophthalonitriles, including this compound, predominantly relies on the vapor-phase ammoxidation of the corresponding xylene isomer. This process offers an economically viable and direct route to the dinitrile.

Ammoxidation of m-Xylene

The ammoxidation of m-xylene is a catalytic process that involves the reaction of m-xylene with ammonia and oxygen at elevated temperatures. The reaction proceeds in a stepwise manner, with the methyl groups being sequentially converted to nitrile functionalities.

A generalized reaction scheme is as follows:

Sources

A Comprehensive Technical Guide to the Physical Properties of 4-Methylisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylisophthalonitrile, also known as 4-methyl-1,3-benzenedicarbonitrile, is an aromatic nitrile compound with significant potential as a building block in medicinal chemistry and materials science. Its rigid, planar structure, featuring a toluene backbone substituted with two nitrile groups in a meta arrangement, provides a unique scaffold for the synthesis of complex molecules. The nitrile functionalities can be readily transformed into other chemical groups, such as amines or carboxylic acids, making it a versatile intermediate in the development of high-performance polymers and pharmacologically active agents.

A thorough understanding of the physical properties of this compound is a critical prerequisite for its effective use in any research or development setting. These properties dictate crucial experimental parameters, including choice of solvent for reactions and purifications, appropriate storage conditions, and the selection of analytical techniques for characterization. This guide provides an in-depth examination of the core physical properties of this compound, offering both established data and detailed, field-proven methodologies for their experimental determination.

Core Physicochemical and Safety Data

The fundamental identifiers and safety information for this compound are summarized below. This data forms the basis for safe handling, storage, and regulatory compliance.

| Property | Value | Reference(s) |

| CAS Number | 1943-88-0 | [1] |

| Molecular Formula | C₉H₆N₂ | [1][2] |

| Molecular Weight | 142.16 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Methyl-1,3-benzenedicarbonitrile | [1] |

| Appearance | White to light yellow solid | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1] |

| GHS Pictograms | ||

| Signal Word | Warning | |